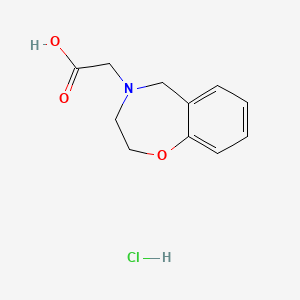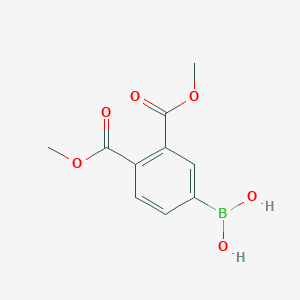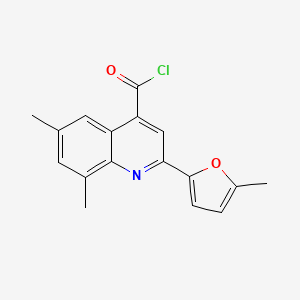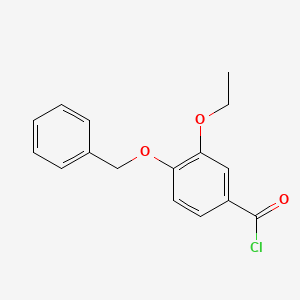![molecular formula C11H15Cl2N3 B1451371 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride CAS No. 1185295-27-5](/img/structure/B1451371.png)
3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride
Descripción general
Descripción
3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride, also known as 3-MPH, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrazolopyridine family of compounds and was first synthesized in 1972 by the Japanese researcher Dr. Takashi Murakami. 3-MPH has since been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Antifungal Applications
Pyrazoline derivatives have been evaluated for their antifungal efficacy against pathogens like Fusarium oxysporum, the causative agent of Bayoud disease in date palms. The study highlighted the importance of structure-activity relationships (SAR) in developing antifungal agents, suggesting that certain pyrazoline compounds exhibit significant antifungal properties due to their pharmacophore sites (Kaddouri et al., 2022).
Medicinal Chemistry and Drug Synthesis
Pyrazole derivatives are recognized for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The versatility of these compounds in drug synthesis has been detailed, emphasizing their role as a pharmacophore in medicinal chemistry (Dar & Shamsuzzaman, 2015). Furthermore, pyrazolines have been synthesized and evaluated for their anticancer potential, underscoring the scaffold's significance in developing new therapeutic agents (Ray et al., 2022).
Green Chemistry Applications
In the synthesis of heterocycles, such as tetrahydrobenzo[b]pyrans, research has focused on employing organocatalysts, demonstrating an interest in environmentally friendly methodologies. This approach underlines the importance of pyrazoline derivatives in green chemistry and sustainable practices in chemical synthesis (Kiyani, 2018).
Neuroprotective Properties
Compounds containing the pyrazoline scaffold have been investigated for their neuroprotective properties, aiming to treat neurodegenerative diseases. This research points to the therapeutic potential of pyrazoline derivatives in addressing conditions such as Alzheimer's and Parkinson's disease (Ahsan et al., 2022).
Propiedades
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-8-6-9(2)14(13-8)11-5-3-4-10(12)7-11;;/h3-7H,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPFSCDVXJDIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1451288.png)
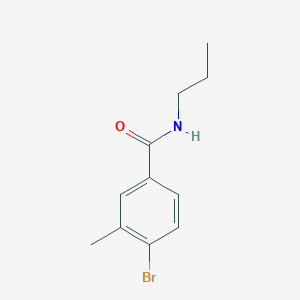

![3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid hydrochloride](/img/structure/B1451291.png)
